ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate
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Overview
Description
Ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate, also known as Boc-3-aminocyclohexanecarboxylic acid, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of amino acid derivatives and has a molecular formula of C20H28BrNO4.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential targets in cancer cells.
Synthesis Methods
The synthesis of ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate involves the reaction of 4-bromoaniline with ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoateyclohexanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to esterification using ethyl chloroformate to obtain the final compound.
Scientific Research Applications
Ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity by inhibiting the growth of cancer cells in vitro. It has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
ethyl 3-(4-bromoanilino)-2-cyclohexyl-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3/c1-2-22-17(21)15(12-6-4-3-5-7-12)16(20)19-14-10-8-13(18)9-11-14/h8-12,15H,2-7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGVFASVTVGJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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